

# Navigating the Target Landscape: A Comparative Guide to IMGC936 Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical cross-reactivity and target profile of IMGC936, a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9). While the clinical development of IMGC936 has been discontinued due to not meeting safety and efficacy benchmarks in Phase 1 trials, the preclinical data, particularly from tissue cross-reactivity studies, offers valuable insights for the development of future ADCs.[1] This guide will objectively compare IMGC936 with other ADAM9-targeted ADCs and alternative ADCs for solid tumors, supported by available experimental data and detailed methodologies.

#### **IMGC936: An Overview**

IMGC936 is an ADC composed of a humanized anti-ADAM9 monoclonal antibody, site-specifically conjugated to the maytansinoid payload DM21 via a cleavable linker.[2][3] ADAM9 is a compelling therapeutic target due to its overexpression in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric, pancreatic, triple-negative breast, and colorectal cancers, with minimal expression in normal tissues.[2][4][5][6] The proposed mechanism of action for IMGC936 involves binding to ADAM9 on tumor cells, internalization of the ADC, and subsequent release of the DM21 payload, which disrupts microtubule dynamics and leads to cell death.[7]

### Comparative Analysis of ADAM9-Targeted ADCs



While IMGC936 was the first ADAM9-targeted ADC to enter clinical trials, other ADCs targeting ADAM9 are in preclinical development.[8] This section compares IMGC936 to these emerging alternatives.

| Feature                              | IMGC936                                                    | MGC028                                                                                    | AEX-6003                 |
|--------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------|--------------------------|
| Target                               | ADAM9                                                      | ADAM9                                                                                     | ADAM9                    |
| Antibody                             | Humanized anti-<br>ADAM9                                   | ADAM9-targeting antibody                                                                  | ADAM9-targeting antibody |
| Payload                              | DM21 (Maytansinoid)                                        | Exatecan<br>(Topoisomerase I<br>inhibitor)                                                | DM4 (Maytansinoid)       |
| Linker                               | Cleavable tri-peptide                                      | Cleavable (SYNtecan<br>E™)                                                                | Cleavable SPDB           |
| Drug-to-Antibody<br>Ratio (DAR)      | ~2                                                         | 4                                                                                         | Not publicly available   |
| Development Stage                    | Phase 1<br>(Discontinued)                                  | Preclinical                                                                               | Preclinical              |
| Reported Preclinical<br>Safety Notes | Ocular toxicities observed in non- human primates.[9] [10] | No ocular toxicities<br>observed in a pilot<br>non-human primate<br>toxicology study.[10] | Not publicly available   |

### **Cross-Reactivity Profile of IMGC936**

A crucial aspect of preclinical ADC development is the assessment of on-target and off-target binding in normal tissues. A Good Laboratory Practice (GLP) human tissue cross-reactivity study was conducted for IMGC936.

Summary of IMGC936 Human Tissue Cross-Reactivity Findings:



| Tissue Type                     | Staining Characteristics                                                                                                                                                                                                                                                                           |  |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Epithelial Cells                | Limited frequency and intensity of membrane and cytoplasmic staining was observed in various epithelial cell types, including the bladder, cervix, esophagus, fallopian tube, kidney, large intestine, lung, mammary gland, ovary, pancreas, prostate, salivary gland, tonsil, ureter, and uterus. |  |
| Mononuclear Cells               | Membrane and cytoplasmic staining was noted in mononuclear cells across various tissues, including lymphoid tissues.                                                                                                                                                                               |  |
| Hematopoietic Precursor Cells   | Staining was observed in the membrane and cytoplasm of hematopoietic precursor cells in the bone marrow.                                                                                                                                                                                           |  |
| Comparison to Cynomolgus Monkey | Staining patterns in membrane and cytoplasmic compartments were generally comparable between human and cynomolgus monkey tissues, supporting the use of the cynomolgus monkey as an appropriate model for toxicology studies.                                                                      |  |

## Alternative ADC Therapies for IMGC936-Indicated Cancers

Given the discontinuation of IMGC936, it is relevant to consider other ADCs being developed for the same solid tumor types.



| ADC Name                                  | Target       | Payload                                | Approved/Investiga tional for       |
|-------------------------------------------|--------------|----------------------------------------|-------------------------------------|
| Trastuzumab<br>deruxtecan (Enhertu)       | HER2         | Topoisomerase I inhibitor (Deruxtecan) | NSCLC, Gastric<br>Cancer[2][11]     |
| Sacituzumab<br>govitecan (Trodelvy)       | TROP2        | Topoisomerase I inhibitor (SN-38)      | Breast Cancer,<br>Urothelial Cancer |
| Telisotuzumab vedotin                     | c-MET        | ММАЕ                                   | NSCLC[2]                            |
| Disitamab vedotin (RC48)                  | HER2         | MMAE                                   | Gastric Cancer[11]                  |
| SYSA-1801                                 | Claudin 18.2 | ММАЕ                                   | Gastric Cancer[7]                   |
| BAY 94-9343                               | Mesothelin   | Not specified                          | Pancreatic Cancer[12]               |
| Amanitin-based ADCs (e.g., hRS7-amanitin) | TROP2        | Amanitin                               | Pancreatic Cancer[13]               |

## Experimental Protocols Signaling Pathway of IMGC936 Action

The following diagram illustrates the proposed mechanism of action for IMGC936.





Click to download full resolution via product page

Caption: Proposed mechanism of action for the IMGC936 antibody-drug conjugate.

# **Experimental Workflow for Tissue Cross-Reactivity Study**

The diagram below outlines a typical workflow for a GLP-compliant tissue cross-reactivity study using immunohistochemistry (IHC).





Click to download full resolution via product page

Caption: A generalized workflow for a GLP tissue cross-reactivity study.

### **Logical Comparison of ADAM9-Targeted ADC Payloads**

This diagram illustrates the differing mechanisms of the payloads used in IMGC936 and its potential successor, MGC028.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Frontiers | The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy [frontiersin.org]
- 3. Antibody-drug conjugates in gastric cancer: from molecular landscape to clinical strategies
  - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Precision Medicine Packs a Punch: Antibody-Drug Conjugates for Non-Small Cell Lung Cancer [accc-cancer.org]
- 5. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macrogenics.com [macrogenics.com]
- 7. Frontiers | Antibody-drug conjugates: the clinical development in gastric cancer [frontiersin.org]
- 8. ADAM9: Overview & Clinical Research Progress-DIMA BIOTECH [dimabio.com]
- 9. Preclinical development of MGC028, an ADAM9-targeted, glycan-linked, exatecan-based antibody-drug conjugate for the treatment of solid cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macrogenics.com [macrogenics.com]
- 11. Antibody-drug Conjugates for HER2-Positive Gastric Cancer | Biopharma PEG [biochempeg.com]
- 12. Antibody drug conjugates: hitting the mark in pancreatic cancer? PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Navigating the Target Landscape: A Comparative Guide to IMGC936 Cross-Reactivity Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#cross-reactivity-studies-of-the-imgc936-antibody]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com